molecular formula C15H13ClFNO3 B5204549 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

Cat. No.: B5204549
M. Wt: 309.72 g/mol
InChI Key: MNLWHOZFXXFZDB-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of chloro, dimethoxyphenyl, and fluorobenzamide groups in its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3,4-dimethoxyaniline, and 6-fluorobenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Stepwise Synthesis: The process involves the formation of intermediate compounds through nucleophilic substitution and acylation reactions. The final product is obtained by purifying the intermediate compounds through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)benzamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)ethylbenzamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-12-7-6-9(8-13(12)21-2)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWHOZFXXFZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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